4,4'-双环己酮

描述

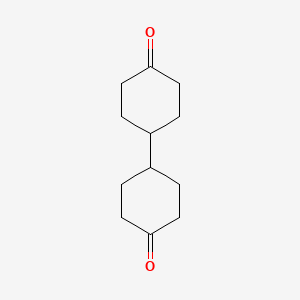

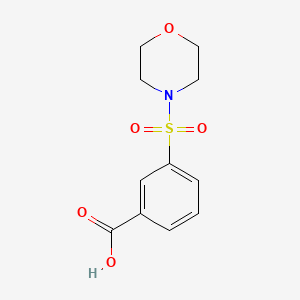

4,4'-Bicyclohexanone, also known as 4,4'-oxydiphenol, is an organic compound with a molecular formula of C6H8O2. It is a cyclic ketone with a bicycloheptane ring system, and is an important intermediate in the synthesis of many natural and synthetic compounds. Due to its unique structure, 4,4'-bicyclohexanone has multiple applications in various fields, including pharmaceuticals, agrochemicals, dyes, and fragrances.

科学研究应用

3D 打印中的光聚合

4,4'-双环己酮: 用于光聚合过程,特别是在 3D 打印应用中。这种化合物可以通过阳离子开环光聚合 (CROP) 聚合,这对于高分辨率立体光刻来说是有利的。 这种方法允许在打印过程中原位形成聚酯网络,在保持材料可降解特性和半结晶性的同时提供稳定性 .

生物医学研究

在生物医学研究中,4,4'-双环己酮用作合成需要生物相容性或生物降解性的化合物的先驱。 它的衍生物在开发可安全用于医疗应用的材料方面非常重要,例如可生物降解的植入物或药物输送系统 .

聚环缩醛的合成

该化合物直接与二酮单体一起用于聚缩醛反应,以合成聚环缩醛。 这些聚合物表现出高熔点和玻璃化转变温度,使其适合用于制造具有多种材料特性的半结晶聚合物,包括对水解的稳定性 .

抗氧化剂和抗菌剂

4,4'-双环己酮的衍生物已被合成并评估其抗氧化剂和抗菌活性。 这些化合物,包含偶氮、三氮烯或四氮烯部分,显示出作为针对各种细菌和真菌菌株的生物活性剂的潜力 .

材料科学

在材料科学领域,4,4'-双环己酮参与开发具有特定机械性能的新材料。 通过改变聚合过程中的交联剂的量和类型,研究人员可以影响结晶度和机械性能,包括形状记忆性能 .

基于可再生资源的聚合物

4,4'-双环己酮在利用可再生资源制造聚合物方面具有重要的应用。 它是聚合物化学可持续方法的一部分,它作为单体与其他可再生化合物结合,生产具有可再生碳含量的聚合物 .

安全和危害

未来方向

While specific future directions for 4,4’-Bicyclohexanone are not mentioned in the sources, it’s worth noting that cyclic ketones, including 4,4’-Bicyclohexanone, are of interest in the scientific community due to their unique chemical and physical properties. They could potentially find uses in various fields such as materials science, pharmaceuticals, and more.

Relevant Papers

One paper discusses the use of 4,4’-Bicyclohexanone in the synthesis of polycycloacetals . Another paper talks about the synthesis of rigid polyurethanes, polyesters, and polycarbonates from renewable resources, including 4,4’-Bicyclohexanone .

作用机制

Mode of Action

It has been reported that 4,4’-bicyclohexanone can interact with other molecules in a process called photodecarbonylation . In this process, 4,4’-Bicyclohexanone interacts with a molecule called 2,2,4,4-tetramethyl-1,3-di (4′-hydroxyphenyl)acetone, leading to a change in the latter’s reactivity .

生化分析

Biochemical Properties

4,4’-Bicyclohexanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways. Additionally, 4,4’-Bicyclohexanone can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

The effects of 4,4’-Bicyclohexanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Bicyclohexanone can affect the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 4,4’-Bicyclohexanone can alter metabolic fluxes, affecting the overall energy balance within cells.

Molecular Mechanism

At the molecular level, 4,4’-Bicyclohexanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 4,4’-Bicyclohexanone can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,4’-Bicyclohexanone over time are important factors to consider in laboratory settings. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . The long-term effects of 4,4’-Bicyclohexanone on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4,4’-Bicyclohexanone can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function.

Dosage Effects in Animal Models

The effects of 4,4’-Bicyclohexanone vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At high doses, 4,4’-Bicyclohexanone can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects are important for determining the safe and effective use of 4,4’-Bicyclohexanone in research and therapeutic applications.

Metabolic Pathways

4,4’-Bicyclohexanone is involved in various metabolic pathways, including those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, which play key roles in the oxidation-reduction processes within cells . These interactions can affect the levels of metabolites and the overall metabolic flux, influencing cellular energy production and consumption.

Transport and Distribution

The transport and distribution of 4,4’-Bicyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4,4’-Bicyclohexanone can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 4,4’-Bicyclohexanone is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of 4,4’-Bicyclohexanone is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

属性

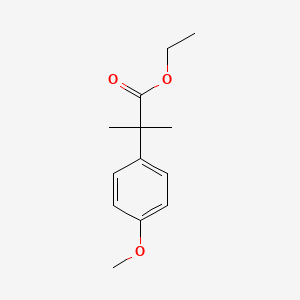

IUPAC Name |

4-(4-oxocyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIDYCVWAFZRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295192 | |

| Record name | 4,4'-Bicyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23391-99-3 | |

| Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23391-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bicyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4,4'-bicyclohexanone be utilized in the synthesis of renewable polymers?

A1: Yes, 4,4'-bicyclohexanone serves as a valuable monomer in synthesizing polycycloacetals with high renewable carbon content. [] Researchers have successfully polymerized diglycerol bisacetonide (derived from glycerol) with 4,4'-bicyclohexanone via polytransacetalization. This process yielded semi-crystalline polymers exhibiting molecular weights up to 28 kg mol−1 and notable thermal properties, including melting points between 210–241 °C and glass transition temperatures of 48 °C or 65 °C. [] These polycycloacetals offer a promising avenue for developing sustainable materials. You can find more details on this application in the research article: Rigid Polyurethanes, Polyesters, and Polycarbonates from Renewable Ketal Monomers. []

Q2: Is it possible to synthesize 4,4'-bicyclohexanone from other readily available chemicals?

A3: While the provided research doesn't directly synthesize 4,4'-bicyclohexanone, it unveils a potential pathway through the hydrogenation of bisphenol A. [] Specifically, utilizing a palladium/alkali metal catalyst with both metals supported on a carrier, bisphenol A can be hydrogenated in a solvent to yield 2,2-bis(4-oxocyclohexyl)propane, another name for 4,4'-bicyclohexanone. [] This method offers a potential route for obtaining 4,4'-bicyclohexanone from a more common starting material. For a deeper understanding of this synthetic approach, refer to the paper: MONOKETONES AND PROCESS FOR PRODUCING ALICYCLIC DKETONES. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)